6-chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound that belongs to the benzo[de]isoquinoline family This compound is characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position on the benzo[de]isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione typically involves the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The reaction conditions often include the use of solvents such as benzene and petroleum ether for recrystallization . The process can be summarized as follows:
Starting Material: 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione
Reagents: Ethylenediamine, hydrazine
Solvents: Benzene, petroleum ether
Reaction Conditions: Reflux, followed by recrystallization
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted benzo[de]isoquinoline derivatives, reduced forms of the compound, and quinone derivatives.
Scientific Research Applications
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as a chemosensor through photoinduced electron transfer (PET) and photoinduced charge transfer (PCT) mechanisms . These interactions lead to changes in fluorescence or colorimetric properties, making it useful for detecting ions and other analytes.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-methyl-benzo[de]isoquinoline-1,3-dione
- 6-Chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dithione
Uniqueness
6-Chloro-2-methyl-benzo[de]isoquinoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a chemosensor with high selectivity and sensitivity sets it apart from other similar compounds .
Biological Activity
6-Chloro-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione is a synthetic organic compound belonging to the family of benzoisoquinoline derivatives. Its unique structural features, including a fused ring system and the presence of chlorine and methyl substituents, contribute to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H10ClN1O2, with a molecular weight of 259.69 g/mol. The compound features two carbonyl groups (diones) and an aromatic system that enhances its reactivity and biological activity potential .
Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C14H10ClN1O2 |
Molecular Weight | 259.69 g/mol |
IUPAC Name | This compound |
SMILES | Cn1c(=O)c2cccc3c2c(c1=O)ccc3Cl |
Antitumor Activity
Research indicates that benzoisoquinolinediones, structurally related to this compound, exhibit notable antitumor properties. For instance, compounds derived from this class have been identified as potent inhibitors of bromodomain and PHD finger-containing proteins (BRPFs), which play critical roles in cancer cell proliferation .
The mechanism by which these compounds exert their antitumor effects often involves:
- Inhibition of Protein Interactions : Compounds like this compound inhibit interactions between BRPF proteins and their target transcription factors.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells through various signaling mechanisms.
Antimicrobial Activity
In addition to antitumor effects, derivatives of benzo[de]isoquinoline have demonstrated antimicrobial activity. A study highlighted the synthesis of various derivatives and their evaluation against different microbial strains, showing promising results in inhibiting bacterial growth .
Study 1: Antitumor Efficacy
A recent study evaluated the efficacy of a series of benzoisoquinolinediones in inhibiting BRPF2. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range against cancer cell lines, demonstrating significant selectivity towards BRPF2 over other bromodomains .
Study 2: Antimicrobial Properties
Another investigation focused on synthesizing derivatives of this compound. The results showed that specific modifications enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes heating precursors such as 6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione with amines in suitable solvents under controlled conditions .
Synthetic Route Overview
Step | Reaction Description |
---|---|
1 | Reacting 6-bromo derivatives with amines |
2 | Heating under reflux in organic solvents |
3 | Purification via recrystallization or chromatography |
Properties
Molecular Formula |
C13H8ClNO2 |
---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
6-chloro-2-methylbenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C13H8ClNO2/c1-15-12(16)8-4-2-3-7-10(14)6-5-9(11(7)8)13(15)17/h2-6H,1H3 |
InChI Key |
SGNIMUROCFTAQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C3C(=C(C=C2)Cl)C=CC=C3C1=O |
Origin of Product |
United States |
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